molecular formula C18H24N4O2 B6696414 ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate

ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate

Cat. No.: B6696414
M. Wt: 328.4 g/mol
InChI Key: XFZYDLWMUUJGJL-UHFFFAOYSA-N
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Description

Ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate is a synthetic compound that features a complex structure combining an imidazole ring, a phenyl group, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the phenyl group, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety, where various nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and exhibit antimicrobial properties.

    Piperidine Derivatives: Compounds such as piperidine itself and its derivatives like paroxetine are known for their psychoactive properties.

Uniqueness

Ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate is unique due to its combination of an imidazole ring, a phenyl group, and a piperidine moiety, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

ethyl 4-[[1H-imidazol-2-yl(phenyl)methyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-2-24-18(23)22-12-8-15(9-13-22)21-16(17-19-10-11-20-17)14-6-4-3-5-7-14/h3-7,10-11,15-16,21H,2,8-9,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZYDLWMUUJGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(C2=CC=CC=C2)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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